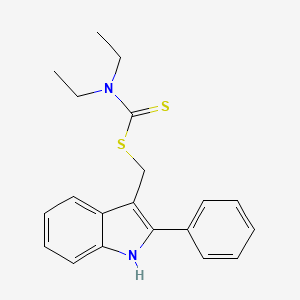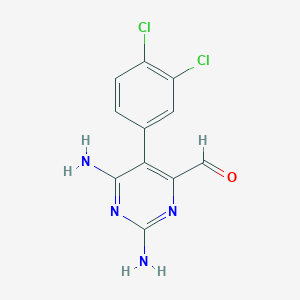
2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . For our compound, the coupling would involve an aryl halide containing the dichlorophenyl group.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant substrates. The organoboron reagent plays a crucial role in this process. Various boron reagents have been developed for Suzuki–Miyaura coupling, each tailored for specific conditions .
Industrial Production: While I don’t have specific details on industrial-scale production, research laboratories often employ these synthetic methods to prepare the compound.
Analyse Chemischer Reaktionen
Reactivity: 2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes could modify its functional groups.
Substitution: Substitution reactions may occur at the amino groups or the aldehyde.
Common Reagents: Reagents commonly used include:
Palladium catalysts: Essential for Suzuki–Miyaura coupling.
Aryl halides: Reactants for the coupling.
Boron reagents: Such as boronic acids or boronate esters.
Major Products: The major products depend on the specific reaction conditions. Coupling with aryl halides could yield various derivatives of our compound.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde finds applications in:
Medicinal Chemistry: It could serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with biomolecules.
Industry: Potential use in materials science or organic synthesis.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, we can compare its structure and reactivity to related pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
20535-54-0 |
|---|---|
Molekularformel |
C11H8Cl2N4O |
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
2,6-diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2N4O/c12-6-2-1-5(3-7(6)13)9-8(4-18)16-11(15)17-10(9)14/h1-4H,(H4,14,15,16,17) |
InChI-Schlüssel |
QRFQFWHOMFXVPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(N=C(N=C2N)N)C=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


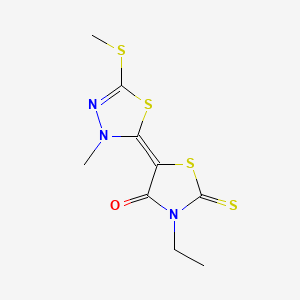



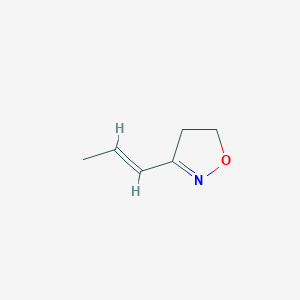
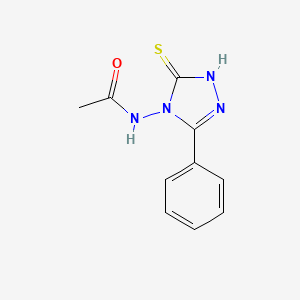
![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
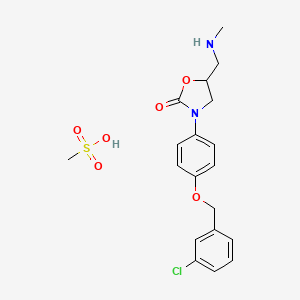

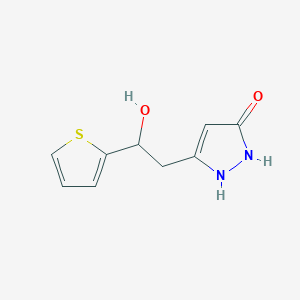
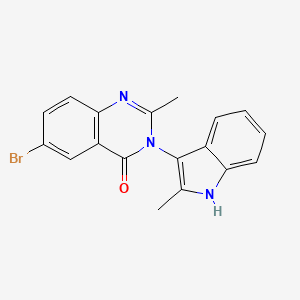
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)

